(3-bromo-5-fluorophenyl)methanethiol
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Overview
Description
(3-Bromo-5-fluorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrFS It is characterized by the presence of a bromine atom at the third position, a fluorine atom at the fifth position, and a methanethiol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-5-fluorophenyl)methanethiol typically involves the introduction of the bromine and fluorine atoms onto a phenyl ring, followed by the attachment of the methanethiol group. One common method involves the bromination and fluorination of a phenylmethanethiol precursor under controlled conditions. The reaction conditions often include the use of bromine and fluorine sources, such as bromine and fluorine gas or their respective compounds, in the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluorophenyl)methanethiol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methanethiol group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the thiol group to a sulfide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve the desired reduction.
Major Products Formed
Substitution Reactions: Products include various substituted phenylmethanethiol derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced phenylmethanethiol derivatives and sulfides.
Scientific Research Applications
(3-Bromo-5-fluorophenyl)methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-bromo-5-fluorophenyl)methanethiol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methanethiol group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-chlorophenyl)methanethiol: Similar structure with a chlorine atom instead of fluorine.
(3-Bromo-5-iodophenyl)methanethiol: Similar structure with an iodine atom instead of fluorine.
(3-Fluoro-5-chlorophenyl)methanethiol: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(3-Bromo-5-fluorophenyl)methanethiol is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both halogens can influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
1510308-55-0 |
---|---|
Molecular Formula |
C7H6BrFS |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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